molecular formula C7H7BrN2 B1374999 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-36-1

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Katalognummer B1374999
CAS-Nummer: 905273-36-1
Molekulargewicht: 199.05 g/mol
InChI-Schlüssel: MEOZGVJCHUMHCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H7BrN2 . It is a brominated derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives has been reported in several studies . These compounds are typically synthesized as part of a series of fused pyrimidine derivatives, which are evaluated as ATR inhibitors .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core with a bromine atom attached at the 3-position . The compound has a molecular weight of 199.05 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a molecular weight of 199.05 g/mol, a topological polar surface area of 24.9 Ų, and a XLogP3-AA value of 0.5 . The compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Antimicrobial and Anti-inflammatory Agents

The pyrrolopyrazine scaffold, which includes 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine , is known for its wide range of biological activities. Compounds with this structure have shown potential as antimicrobial and anti-inflammatory agents . Their ability to inhibit microbial growth and reduce inflammation makes them valuable in the development of new medications.

Antiviral Research

This compound has also been associated with antiviral activities. Its structural features allow it to interact with viral components, potentially leading to the development of new antiviral drugs .

Antifungal Applications

Similar to its antimicrobial properties, 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has shown promise in antifungal research. Its efficacy against fungal pathogens can be harnessed to create new antifungal treatments .

Antioxidant Properties

The compound’s ability to act as an antioxidant is another significant application. By neutralizing free radicals, it can contribute to the prevention of oxidative stress-related diseases .

Antitumor and Kinase Inhibition

In cancer research, this compound has demonstrated antitumor activities and the ability to inhibit kinases, which are enzymes that play a crucial role in cell signaling and proliferation. This makes it a candidate for cancer therapy research .

Neurological and Psychiatric Disorders

The compound has potential uses in the treatment or prevention of neurological and psychiatric disorders. It is involved in targeting M4 muscarinic acetylcholine receptors, which are important in the central nervous system .

Zukünftige Richtungen

The future directions for research on 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives are likely to focus on their potential applications in cancer therapy. Given their ability to inhibit ATR kinase and display anti-tumor activity, these compounds could be further investigated for their therapeutic potential .

Eigenschaften

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOZGVJCHUMHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Synthesis routes and methods I

Procedure details

To a solution of 58 (1 g, crude) in MeOH (5 mL) was added MeOH—NH3 (5 mL) at 0° C. and stirred at rt for overnight. The reaction mixture was evaporated to obtain the desired compound (600 mg, crude) as a brown liquid. Rf: 0.2 (10% MeOH/CHCl3). The crude compound was used in the next step without further purification; (m/z): 199, 201 [MH]+.
Name
58
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 0.18 mmol 3-bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in 0.5 ml chloroform and 0.5 ml methanol was added dropwise 1 ml trifluoroacetic acid. After 5 minutes stirring at 0° C. and 30 minutes at RT, the reaction mixture was concentrated. The residue was taken in water/ether and 1 ml 1N HCl was added. The aqueous phase was extracted with ether (2 times), then basified with 5N NaOH and extracted with dichloromethane (3 times). Combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to yield the title compound as a light yellow solid. MS (m/e): 199.0 (M+, 100%)
Quantity
0.18 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 4
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 5
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 6
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.